molecular formula C5H4ClNOS B1321304 2-Methyl-1,3-thiazole-4-carbonyl chloride CAS No. 55842-53-0

2-Methyl-1,3-thiazole-4-carbonyl chloride

Cat. No. B1321304
CAS RN: 55842-53-0
M. Wt: 161.61 g/mol
InChI Key: KHORPZFSYQUYDV-UHFFFAOYSA-N
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Description

The compound "2-Methyl-1,3-thiazole-4-carbonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss related thiazole and thiadiazole compounds, which can offer insights into the chemical behavior and synthesis of structurally similar compounds. For instance, thiazole and thiadiazole rings are present in the compounds discussed in the papers, which are often synthesized through methods such as 1,3-dipolar cycloaddition reactions, cyclization, and chlorination .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was achieved through a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of 2-Methyl-1,3-thiazole-4-carbonyl chloride . Similarly, the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involved steps like oximation, chlorination, and cyclization, which are common in the synthesis of carbonyl chlorides .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The papers describe the crystallization of compounds in different space groups, such as orthorhombic and monoclinic, with specific cell parameters . These studies provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of similar compounds like 2-Methyl-1,3-thiazole-4-carbonyl chloride.

Chemical Reactions Analysis

The chemical reactions involving thiazole and thiadiazole derivatives are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can participate in various chemical reactions, including cycloadditions, substitutions, and cyclizations, which are relevant for the functionalization of the thiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers include their crystalline structure, molecular symmetry, and the presence of intermolecular forces. For example, the compound 2,5-Bis(4-methylbenzylthio)-1,3,4-thiadiazole exhibits a planar five-membered ring with a dihedral angle between the terminal rings, which could be compared to the expected geometry of 2-Methyl-1,3-thiazole-4-carbonyl chloride . The synthesis and structural characterization of these compounds, as described in the papers, provide a foundation for predicting the properties of 2-Methyl-1,3-thiazole-4-carbonyl chloride, such as solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Agent Synthesis

2-Methyl-1,3-thiazole-4-carbonyl chloride has been used in the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives. These compounds show potential as anticancer agents. For example, certain synthesized compounds exhibited significant anticancer activity against Hepatocellular carcinoma cell lines. This demonstrates the role of 2-Methyl-1,3-thiazole-4-carbonyl chloride in the development of new pharmacophores for cancer treatment (Gomha et al., 2017).

Chemical Reaction Catalyst

It has been used as a catalyst in selective oxidation reactions of alcohols to carbonyl compounds. In a study, 2-methyl-4-poly(styrylmethyl) thiazolium hydrotribromide, derived from 2-Methyl-1,3-thiazole-4-carbonyl chloride, showed efficacy in yielding good alkanals and ketones under basic experimental conditions, highlighting its utility in chemical synthesis processes (Kessat et al., 2001).

Fungicidal Activity

Research has also been conducted on derivatives of 2-Methyl-1,3-thiazole-4-carbonyl chloride for their fungicidal activity. Certain compounds synthesized from it were effective against various fungal diseases in plants, such as Bremia lactuca and Sphaerotheca fuliginea, indicating its potential use in agriculture (Yao Wei, 2009).

Future Directions

Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including thiazole derivatives .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHORPZFSYQUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611173
Record name 2-Methyl-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-thiazole-4-carbonyl chloride

CAS RN

55842-53-0
Record name 2-Methyl-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2-methyl-1,3-thiazole-4-carboxylic acid (1 g) was added thionyl chloride (5 ml). The mixture was heated at 80° C. for 8 h. Thionyl chloride (5 ml) was added and the mixture heated for 2 h at 80° C. Further thionyl chloride (5 ml) was added and the mixture heated for 2 h. The mixture was concentrated in vacuo and azeotroped with toluene to give the title compound (1.12 g) as a brown solid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphorus pentachloride (13.35 g) was added in small portions to a suspension of 2-methyl-4-thiazolecarboxylic acid (7.65 g) in dry dichloromethane over a period of 10 minutes. The resulting mixture was vigorously stirred for 1.5 hours at room temperature and then concentrated under reduced pressure. The residue was dissolved in dry benzene (40 ml) and the mixture was concentrated under reduced pressure to give yellow powders of 2-methyl-4-thiazolecarbonyl chloride (9.0 g).
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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